molecular formula C12H23NO3 B14802708 1-Boc-amino-cyclohexylmethanol

1-Boc-amino-cyclohexylmethanol

Cat. No.: B14802708
M. Wt: 229.32 g/mol
InChI Key: GPLVEKSMOJISAB-UHFFFAOYSA-N
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Description

Contextualization of the tert-Butoxycarbonyl Protecting Group in Amine Chemistry

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.net Its popularity stems from its ability to be introduced under relatively mild conditions and, crucially, its stability to a wide range of reagents and reaction conditions, including catalytic hydrogenation and basic or nucleophilic reactions. researchgate.netmasterorganicchemistry.com

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group. This protection is essential during multi-step syntheses to prevent the amine from undergoing unwanted side reactions while other parts of the molecule are being modified. ontosight.aicreative-peptides.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.comyoutube.com

A key advantage of the Boc protecting group is its facile removal under acidic conditions. ontosight.aiamericanpeptidesociety.org Treatment with strong acids, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate (B1207046) bond, liberating the free amine and releasing tert-butanol (B103910) and carbon dioxide. masterorganicchemistry.comjkchemical.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a concept known as an orthogonal protection strategy. ontosight.aiorganic-chemistry.org This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups (like the base-labile Fmoc group) are used to control the sequential addition of amino acids. ontosight.aicreative-peptides.com

Significance of Substituted Cyclohexylmethanol Scaffolds in Synthetic Design

Substituted cyclohexylmethanol scaffolds are prevalent structural motifs in a variety of biologically active compounds and are considered important building blocks in drug discovery and development. ontosight.ainih.gov The cyclohexane (B81311) ring provides a rigid, three-dimensional framework that can be functionalized in a stereochemically defined manner, allowing for precise control over the spatial arrangement of substituents. This is critical for optimizing interactions with biological targets such as enzymes and receptors. ontosight.ai

The presence of both a hydroxyl (in the hydroxymethyl group) and an amino group (often protected, as in the title compound) on the cyclohexane ring makes these scaffolds bifunctional. This allows for diverse chemical modifications and the construction of more complex molecular architectures. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester linkages. The amino group, once deprotected, can form amides, sulfonamides, or be involved in various coupling reactions.

Chiral 1,2-amino alcohols, a class of compounds to which N-tert-Butoxycarbonyl-amino-cyclohexylmethanol belongs, are particularly valuable synthons for the preparation of optically pure pharmaceuticals. nih.govfrontiersin.orgmdpi.com The stereochemical relationship between the amino and hydroxymethyl groups can significantly influence the biological activity of the final molecule. Consequently, methods for the stereoselective synthesis of these scaffolds are of great interest to synthetic chemists. westlake.edu.cnacs.org The incorporation of the cyclohexylmethanol scaffold can impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial parameters in drug design. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-amino-2-cyclohexyl-2-hydroxyacetate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(13,15)9-7-5-4-6-8-9/h9,15H,4-8,13H2,1-3H3

InChI Key

GPLVEKSMOJISAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCC1)(N)O

Origin of Product

United States

Chemical Reactivity and Transformations of N Tert Butoxycarbonyl Amino Cyclohexylmethanol

Reactions at the Hydroxyl Functionality

The primary alcohol, or carbinol center, in N-tert-butoxycarbonyl-amino-cyclohexylmethanol is a site for various transformations, including oxidation and substitution reactions.

Selective Oxidation Reactions

The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on the selective oxidation of N-tert-butoxycarbonyl-amino-cyclohexylmethanol are not extensively detailed in the surveyed literature, the general principles of alcohol oxidation are well-established and applicable. The expected product from the oxidation of the primary alcohol functionality would be the corresponding ketone, N-tert-butoxycarbonyl-1-aminocyclohexyl ketone.

Common oxidizing agents for the conversion of primary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods such as those developed by Swern and Dess-Martin. Organocatalytic systems, for instance, using N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst, have been reported for the selective aerobic oxidation of C-H bonds adjacent to an aromatic ring, which can be extended to the oxidation of alcohols.

Functional Group Interconversions at the Carbinol Center

The hydroxyl group of N-tert-butoxycarbonyl-amino-cyclohexylmethanol can be converted into various other functional groups. These interconversions are crucial for building molecular complexity. A prominent example of such a transformation is the Mitsunobu reaction. organic-chemistry.orgnih.govtcichemicals.com This reaction allows for the conversion of primary and secondary alcohols into esters, phenyl ethers, thioethers, and other derivatives with a complete inversion of stereochemistry at the carbinol center. organic-chemistry.orgyoutube.com The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, making it a good leaving group that is subsequently displaced by a nucleophile. organic-chemistry.orgyoutube.com Suitable nucleophiles for the Mitsunobu reaction are generally acidic, with pKa values typically below 15. youtube.com This includes carboxylic acids for ester formation, phenols for ether formation, and imides or hydrazoic acid for the introduction of nitrogen-containing functionalities. organic-chemistry.org The use of N-substituted sulfonamides in the Mitsunobu reaction of serine derivatives has been shown to produce orthogonally protected α,β-diaminopropionic acids in good yields. tudublin.ie

Transformation Reagents Product Type Key Features
EsterificationCarboxylic Acid, PPh₃, DEAD/DIADEsterInversion of configuration.
EtherificationPhenol, PPh₃, DEAD/DIADPhenyl EtherInversion of configuration.
Azide (B81097) FormationHydrazoic Acid (HN₃), PPh₃, DEAD/DIADAzideInversion of configuration; azide can be reduced to an amine.
Imide AlkylationPhthalimide, PPh₃, DEAD/DIADN-AlkylphthalimideInversion of configuration; can be hydrolyzed to an amine (Gabriel Synthesis).

Dehydroxymethylative Transformations

Another potential, though less direct, strategy could involve the conversion of the alcohol to a good leaving group, followed by reduction or a cross-coupling reaction. However, such multi-step sequences are often challenging and require careful optimization to be efficient.

Transformations of the N-tert-Butoxycarbonyl-Protected Amine

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions.

Acid-Catalyzed Deprotection Studies

The removal of the Boc group, or deprotection, is a common and crucial step in multi-step synthesis. This is typically achieved under acidic conditions. organic-chemistry.org A variety of reagents and methods have been developed for this purpose, offering a range of selectivities and mildness.

Commonly used strong acids include trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) and hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or methanol (B129727). orgsyn.org Other Brønsted acids such as sulfuric acid and sulfonic acids (e.g., TsOH, MsOH) are also effective. Lewis acids, including BF₃·OEt₂, TMSI, TiCl₄, and SnCl₄, can also facilitate Boc deprotection. rsc.org More recently, environmentally benign methods have been explored. For instance, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org Additionally, catalyst-free deprotection has been achieved using only water at elevated temperatures.

A study on the deprotection of various N-Boc amines using oxalyl chloride in methanol demonstrated a mild and selective method, with reactions occurring at room temperature in 1-4 hours to give high yields. nih.govrsc.org Another approach utilizes solid acid catalysts, such as H-BEA zeolite, in a continuous flow reactor, which can allow for high yields with short residence times. rsc.org The choice of deprotection agent can be critical for substrates with other acid-sensitive functional groups. researchgate.net

Reagent/Method Conditions Solvent Notes
Trifluoroacetic Acid (TFA)Room TemperatureDichloromethane (CH₂Cl₂)Common and effective, but harsh.
Hydrochloric Acid (HCl)VariesEthyl Acetate, MethanolWidely used, can be generated in situ. orgsyn.org
Phosphoric Acid (aq.)VariesTetrahydrofuran (THF)Environmentally benign option. organic-chemistry.org
Oxalyl ChlorideRoom TemperatureMethanolMild conditions, high yields reported. nih.govrsc.org
Water100 °CWaterCatalyst-free, green chemistry approach.
H-BEA Zeolite140 °CTetrahydrofuran (THF)Continuous flow, heterogeneous catalyst. rsc.org

N-Functionalization Reactions (e.g., N-Arylation)

Following the deprotection of the Boc group to reveal the free amine, further functionalization at the nitrogen atom can be achieved. N-arylation, the formation of a carbon-nitrogen bond between the amine and an aromatic ring, is a significant transformation in the synthesis of pharmaceuticals and other functional materials.

Copper-catalyzed N-arylation reactions, often referred to as Chan-Lam or Ullmann-type couplings, are common methods. These reactions can employ arylboronic acids or arylboroxines as the aryl source. nih.govorganic-chemistry.org For instance, the coupling of arylboroxines with amines can be catalyzed by simple copper salts in ethanol, often without the need for an additional base or ligand. nih.gov Another approach involves the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) for a transition-metal-free N-arylation. nih.gov

Besides arylation, other N-functionalizations are also possible. For example, the resulting primary amine can undergo N-alkylation or be converted into a variety of other nitrogen-containing functional groups, expanding the synthetic utility of the original scaffold.

Modifications of the Cyclohexane (B81311) Ring System

The carbocyclic core of N-tert-butoxycarbonyl-amino-cyclohexylmethanol presents opportunities for structural diversification. While direct functionalization of the saturated cyclohexane ring can be challenging, several strategies can be envisioned or have been applied to related systems to introduce new substituents or to alter the ring structure itself.

The derivatization of the unsubstituted C-H bonds of the cyclohexane ring in N-tert-butoxycarbonyl-amino-cyclohexylmethanol is a complex task due to the inert nature of these bonds. However, modern synthetic methodologies offer potential pathways for such transformations.

Directed C-H Functionalization:

One potential strategy involves the use of the existing functional groups (the Boc-protected amine and the primary alcohol) to direct a metal catalyst to a specific C-H bond. While no direct examples on N-tert-butoxycarbonyl-amino-cyclohexylmethanol are prominently reported, the principles of directed C-H activation are well-established. For instance, a palladium catalyst could coordinate to the nitrogen or oxygen atom and facilitate the activation of a C-H bond at a sterically accessible position, such as C-2 or C-6. Subsequent coupling with a suitable partner, like a boronic acid or an organohalide, could introduce a new substituent.

Radical-Mediated Functionalization:

Free radical reactions offer another avenue for the functionalization of the cyclohexane ring. Reactions such as the Hofmann-Löffler-Freytag reaction, or more modern variants using N-centered radicals, could potentially lead to the introduction of a heteroatom at a remote position. For example, conversion of the Boc-protected amine to an N-haloamine followed by photolytic or chemical initiation could generate an aminyl radical. This radical could then abstract a hydrogen atom from a δ-carbon (C-3 or C-5) in an intramolecular 1,5-hydrogen atom transfer (HAT) process. The resulting carbon-centered radical could then be trapped by a halogen atom, leading to a halogenated derivative, which can be further functionalized.

Potential Reaction Type Reagents/Conditions Potential Product
Directed C-H ArylationPd(OAc)₂, Ligand, Ar-B(OH)₂Aryl-substituted cyclohexylmethanol derivative
Hofmann-Löffler-Freytag type1. NBS, light/heat; 2. BasePyrrolidine-fused cyclohexane derivative
Radical HalogenationN-Halosuccinimide, InitiatorHalogenated cyclohexylmethanol derivative

This table presents potential, rather than explicitly reported, transformations for N-tert-Butoxycarbonyl-amino-cyclohexylmethanol based on established chemical principles.

Ring annulation and expansion strategies applied to N-tert-butoxycarbonyl-amino-cyclohexylmethanol or its derivatives can lead to the formation of bicyclic and larger ring systems, which are of significant interest in medicinal chemistry and materials science.

Ring Annulation:

Ring annulation involves the construction of a new ring fused to the existing cyclohexane core. A common approach involves the transformation of the starting material into a derivative suitable for intramolecular cyclization. For instance, the hydroxyl group could be oxidized to a ketone. The resulting N-Boc-1-aminocyclohexanecarbaldehyde could then undergo a variety of annulation reactions.

One illustrative strategy is the synthesis of spiro-oxazolidinones. The intramolecular cyclization of N-Boc protected amino epoxides can lead to the formation of oxazolidinone rings. rsc.org While not a direct annulation on the cyclohexane ring itself, it demonstrates the utility of the functional groups to build new cyclic structures in close proximity.

A more direct annulation could be envisioned through a multi-step sequence. For example, conversion of the hydroxymethyl group to a 2-haloethyl group, followed by intramolecular alkylation of a nucleophile generated on the cyclohexane ring (e.g., via deprotonation of an activated methylene (B1212753) group introduced in a prior step) could lead to a fused bicyclic system.

Starting Material Derivative Reaction Type Reagents/Conditions Product Type
N-Boc-1-aminocyclohexanecarbaldehydeAldol Condensation/CyclizationBase, α,β-unsaturated ketoneFused bicyclic system
N-Boc-1-(2-haloethyl)aminocyclohexaneIntramolecular AlkylationBaseFused piperidine (B6355638) ring

This table outlines hypothetical annulation strategies based on common organic reactions.

Ring Expansion:

Ring expansion reactions can transform the six-membered cyclohexane ring into a seven-membered or larger ring. A classic example applicable to a derivative of the title compound is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid. In the case of N-tert-butoxycarbonyl-amino-cyclohexylmethanol, deprotection of the amine followed by treatment with nitrous acid could, in principle, lead to a diazotization of the primary amine. Subsequent rearrangement with ring expansion would yield a cycloheptanone (B156872) derivative. However, the presence of the hydroxyl group might lead to competing reactions.

A more controlled approach could involve the conversion of the hydroxymethyl group into a leaving group and the adjacent amino group into a nucleophile that can trigger a rearrangement.

Starting Material Derivative Reaction Type Reagents/Conditions Product Type
1-Aminomethylcyclohexanol (deprotected)Tiffeneau-Demjanov RearrangementNaNO₂, HClCycloheptanone
N-Boc-1-(tosyloxymethyl)aminocyclohexaneBase-induced RearrangementStrong BaseAzacycloheptane derivative

This table presents potential ring expansion pathways for derivatives of N-tert-Butoxycarbonyl-amino-cyclohexylmethanol.

Applications of N Tert Butoxycarbonyl Amino Cyclohexylmethanol in Advanced Organic Synthesis

Intermediate in Peptide and Peptidomimetic Synthesis

The Boc protecting group has historically played a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govspringernature.com While Fmoc (fluorenylmethyloxycarbonyl) protection is now more common, Boc-protected amino acids and their derivatives remain advantageous in specific cases, such as in the synthesis of hydrophobic peptides or those containing sensitive ester moieties. nih.govspringernature.com

1-Boc-amino-cyclohexylmethanol serves as a precursor to non-natural amino acids that can be incorporated into peptide chains to create peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation (proteolysis) and better bioavailability. nih.govfrontiersin.org By modifying the cyclohexane (B81311) ring or using it as a scaffold, chemists can create constrained analogues of dipeptides or turn-mimetics, which can enforce a specific three-dimensional conformation. This is critical for optimizing binding to biological targets like receptors or enzymes. nih.gov The synthesis of such peptidomimetics often involves using the hydroxymethyl group as a handle for further chemical elaboration while the amine remains protected, or vice versa after a deprotection step.

The incorporation of cyclic structures like the one provided by this compound can lead to peptidomimetics with improved receptor selectivity and potency. nih.gov For instance, constrained dipeptide surrogates are crucial in drug discovery for developing molecules that can mimic specific peptide secondary structures, such as β-turns. nih.gov

Building Block for Complex Natural Products and Pharmaceuticals

The structural features of this compound make it an ideal starting material or intermediate in the synthesis of complex, biologically active molecules. Its utility in the pharmaceutical industry is significant, where it can be a key component in the synthesis of active pharmaceutical ingredients (APIs). numberanalytics.com The presence of both a protected amine and an alcohol on a rigid cyclic scaffold allows for the construction of intricate three-dimensional structures often found in natural products.

The synthesis of many pharmaceutical compounds requires the careful management of amine functionalities, and Boc protection is a widely used strategy to prevent unwanted side reactions during the construction of a complex molecular framework. numberanalytics.com

Precursor in Heterocycle Synthesis

The 1,2-amino alcohol functionality (after deprotection) or the 1,3-relationship in certain isomers of aminocyclohexylmethanol makes this compound a prime candidate for the synthesis of various heterocyclic rings. Amino alcohols are well-known precursors for heterocycles like oxazolidines, which can be formed through condensation with aldehydes or ketones. researchgate.net

Depending on the reaction partners and conditions, the amino and alcohol groups can be used to construct a variety of heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems. The term "tert-amino effect" describes a type of intramolecular cyclization involving a tertiary amine, which can be relevant after N-alkylation of the deprotected amine. beilstein-journals.org Furthermore, palladium-catalyzed methods have been developed for forming five- and six-membered heterocycles through the coupling of C-H and N-H bonds, a strategy that could be applied to derivatives of this compound to create novel heterocyclic structures. nih.gov

Table 1: Examples of Heterocycles Derived from Amino Alcohols

Precursor Type Reagent Resulting Heterocycle Reference
Amino Alcohol Aldehyde/Ketone Oxazolidine researchgate.net
Amino Alcohol Dialdehyde Bicyclic Oxazolidine researchgate.net
ortho-Substituted N,N-dialkylaniline - Fused Heterocycles beilstein-journals.org

Role in Chiral Synthesis and as Chiral Auxiliaries

In stereochemistry, a chiral auxiliary is a group that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary, which is itself enantiomerically pure, biases the formation of one stereoisomer over another. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Enantiomerically pure isomers of 1-amino-cyclohexylmethanol (obtained after deprotection of the Boc group) or its derivatives can serve as chiral auxiliaries. For example, chiral trans-2-phenyl-1-cyclohexanol (B1200244) has been used effectively as a chiral auxiliary. wikipedia.org Similarly, chiral cyclohexyl-based auxiliaries can be synthesized and employed to induce diastereoselectivity in reactions such as oxidative cyclizations. researchgate.net

The general principle involves attaching the chiral aminocyclohexylmethanol moiety to a prochiral substrate. The steric and electronic properties of the cyclohexyl group then direct the attack of a reagent to one face of the molecule, leading to a high diastereomeric excess. This strategy is a powerful tool for the enantioselective synthesis of α-amino acids and other chiral building blocks for pharmaceuticals. researchgate.netnih.gov

Table 2: Common Strategies in Chiral Synthesis

Strategy Description Key Feature Reference
Chiral Auxiliary A recoverable chiral group temporarily attached to a substrate to direct a stereoselective reaction. High diastereoselectivity; auxiliary is often recyclable. wikipedia.org
Strecker Reaction Synthesis of α-amino cyanides, which are precursors to amino acids, using a chiral amine auxiliary. Formation of diastereomeric products that can be separated. nih.gov

Versatility as a Synthetic Synthon in Multi-Step Organic Syntheses

A synthon is a conceptual unit within a molecule that helps in planning a synthesis (retrosynthesis). This compound is a versatile synthon because its two functional groups can be manipulated independently. The Boc-protected amine allows the hydroxymethyl group to be oxidized to an aldehyde or carboxylic acid, or to be used in coupling reactions. Subsequently, the Boc group can be removed to liberate the amine, which can then undergo a host of reactions, such as acylation, alkylation, or participation in further heterocycle formations. organic-chemistry.org

This orthogonality makes it a valuable component in multi-step syntheses of complex target molecules. nih.govbeilstein-journals.org For instance, the synthesis of chiral α-amino aldehydes, which are themselves important chiral synthons, often requires stable precursors to prevent racemization. N-Boc protected amino alcohols serve as excellent starting points for creating such synthons. orgsyn.org The ability to construct complex molecules step-by-step, with predictable control over reactivity and stereochemistry, underscores the importance of building blocks like this compound in the toolbox of the modern organic chemist. numberanalytics.combeilstein-journals.org

Advanced Analytical and Spectroscopic Characterization of N Tert Butoxycarbonyl Amino Cyclohexylmethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-tert-Butoxycarbonyl-amino-cyclohexylmethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the cyclohexyl, aminomethanol, and tert-butoxycarbonyl (Boc) groups. ipb.pt

In ¹H NMR spectroscopy, the protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet around 1.4 ppm. mdpi.comresearchgate.net The protons on the cyclohexane (B81311) ring produce a complex series of multiplets in the aliphatic region, generally between 1.0 and 2.2 ppm. The chemical shifts and coupling constants of the methine proton adjacent to the nitrogen (CH-NH) and the methylene (B1212753) protons of the CH₂OH group are particularly diagnostic for assigning the stereochemistry (cis/trans) of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these complex spin systems by revealing proton-proton and proton-carbon correlations, respectively.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. ipb.pt Key resonances include those of the carbonyl carbon of the Boc group (around 155-156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). mdpi.com The chemical shifts of the carbons within the cyclohexyl ring and the hydroxymethyl group are sensitive to their stereochemical environment, aiding in the differentiation of isomers.

Representative NMR Data for N-Boc-Protected Amino Alcohols
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Description
¹H-C(CH₃)₃ (Boc)~1.4Singlet, 9H
¹HCyclohexyl H1.0 - 2.2Complex multiplets
¹H-NH-Variable, often broadSinglet or broad signal
¹H-CH-N~3.5 - 4.0Multiplet
¹H-CH₂OH~3.4 - 3.8Multiplets or AB quartet
¹³C-C(CH₃)₃ (Boc)~28Methyl carbons
¹³C-C(CH₃)₃ (Boc)~80Quaternary carbon
¹³CCyclohexyl C~25 - 55Multiple resonances
¹³C-CH₂OH~60 - 68Hydroxymethyl carbon
¹³CC=O (Boc)~156Carbonyl carbon

Mass Spectrometry-Based Characterization (e.g., LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of N-tert-Butoxycarbonyl-amino-cyclohexylmethanol. chemguide.co.uklibretexts.org When coupled with liquid chromatography (LC-MS), it also serves as a method for purity analysis and quantification. researchgate.netnih.gov

In electrospray ionization (ESI) mode, the compound is typically observed as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental formula.

The fragmentation pattern of N-tert-Butoxycarbonyl-amino-cyclohexylmethanol under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides significant structural information. doaj.org The Boc group is known to undergo characteristic fragmentation pathways. doaj.orgnih.gov Common losses include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), or the direct loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da). doaj.orgnih.gov Fragmentation of the cyclohexyl ring also produces a characteristic pattern. These fragmentation pathways are crucial for confirming the identity of the molecule, especially in complex mixtures. libretexts.orgmiamioh.edu

Common Mass Spectrometry Fragments for Boc-Protected Compounds
Fragment IonDescriptionSignificance
[M+H]⁺Protonated molecular ionConfirms molecular weight
[M - C₄H₈]⁺Loss of isobutyleneCharacteristic of Boc group (McLafferty rearrangement)
[M - C₅H₉O₂]⁺Loss of the Boc groupConfirms the presence of the protecting group
[C₄H₉]⁺tert-butyl cationFragment from the Boc group (m/z 57)

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-FID, TLC)

Chromatographic methods are indispensable for assessing the purity of N-tert-Butoxycarbonyl-amino-cyclohexylmethanol and for separating its stereoisomers. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The position of the spot, visualized by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) after deprotection), gives a qualitative measure of its polarity and purity.

Gas Chromatography (GC) , often equipped with a Flame Ionization Detector (GC-FID), is a high-resolution technique for assessing purity. However, the thermal lability of the Boc protecting group can be a challenge, sometimes leading to on-column degradation. nih.gov Derivatization of the hydroxyl group may be necessary to improve thermal stability and peak shape. nih.gov Chiral GC columns can be employed for the separation and quantification of enantiomers.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of this compound. researchgate.netnih.gov Reversed-phase columns are commonly used to assess purity, while chiral stationary phases (CSPs) are essential for the analytical or preparative separation of enantiomers and diastereomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. nih.gov For N-tert-Butoxycarbonyl-amino-cyclohexylmethanol, a single-crystal X-ray structure analysis can unambiguously determine the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring. researchgate.net

The analysis reveals precise bond lengths, bond angles, and torsion angles. researchgate.net It also elucidates the conformation of the cyclohexane ring (typically a chair conformation) and the orientation of the N-tert-butoxycarbonyl and hydroxymethyl groups. Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which dictate the crystal packing, can be identified. capes.gov.br This information is invaluable for understanding the molecule's physical properties and its interactions in a crystalline environment.

Spectroscopic Methods for Chiral Recognition and Sensing

As N-tert-Butoxycarbonyl-amino-cyclohexylmethanol is a chiral molecule, methods for its chiral recognition and the determination of its enantiomeric purity are crucial. mdpi.com Spectroscopic techniques, particularly when used with chiral auxiliaries, are powerful tools for this purpose. researchgate.netnih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) can be used to determine enantiomeric excess. nih.gov In the presence of a CSA, the two enantiomers form diastereomeric complexes that exhibit separate signals in the NMR spectrum, allowing for their integration and quantification. nih.gov Alternatively, reacting the compound with a CDA creates a pair of diastereomers that are inherently distinguishable by NMR.

Fluorescence Spectroscopy can also be employed for chiral recognition. mdpi.com This involves using a chiral fluorescent sensor that interacts differently with each enantiomer of N-tert-Butoxycarbonyl-amino-cyclohexylmethanol. nih.govmdpi.com The differential binding results in a change in the fluorescence properties (e.g., intensity or wavelength) of the sensor, which can be correlated with the enantiomeric composition of the analyte. mdpi.com This approach can offer high sensitivity for enantioselective analysis.

Future Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

A significant thrust in modern chemical synthesis is the development of processes that are both efficient and environmentally friendly. For the synthesis of 1-Boc-amino-cyclohexylmethanol and its derivatives, future research will likely prioritize the adoption of green chemistry principles. This involves exploring solvent-free reaction conditions, utilizing recyclable catalysts, and employing water as a reaction medium. researchgate.net

The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of the title compound. Traditional methods often rely on organic solvents and strong bases, which can generate significant waste. Recent advancements have demonstrated the feasibility of N-tert-butoxycarbonylation under solvent-free conditions using heterogeneous catalysts like Amberlite-IR 120 or a minimal amount of a Brønsted acid catalyst such as picric acid. elsevierpure.com These methods offer high yields, rapid reaction times, and easy catalyst separation, making them attractive for sustainable large-scale production. For instance, the use of Amberlyst-15 under solvent-free conditions allows for the protection of various amines in minutes with yields up to 99%.

Another promising avenue is the use of water as a solvent for Boc protection, which minimizes the reliance on volatile organic compounds. researchgate.net Research into water-mediated, catalyst-free O-Boc protection of phenols has shown great promise, and similar strategies could be adapted for N-Boc protection of amino alcohols like 1-amino-cyclohexylmethanol. researchgate.net The development of continuous flow processes also represents a sustainable approach, allowing for better control over reaction parameters and reducing waste. researchgate.net

Future work will likely focus on optimizing these green protocols for the specific synthesis of this compound, exploring a wider range of recyclable solid acid catalysts, and developing efficient water-based systems to further minimize the environmental impact of its production.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—a protected amine and a primary alcohol—offer multiple handles for further chemical modification. The exploration of novel catalytic transformations will be crucial for unlocking the full synthetic potential of this scaffold. While the compound itself is an intermediate, its derivatives can participate in a wide array of catalytic reactions.

Research is expected to focus on developing new catalysts that can selectively act on either the hydroxyl or the Boc-protected amino group. For instance, new catalytic systems for the oxidation of the primary alcohol to an aldehyde or a carboxylic acid in the presence of the sensitive Boc group would be highly valuable. Conversely, catalysts that can facilitate reactions at the nitrogen atom without cleaving the Boc group under mild conditions are also of interest.

The development of organocatalysis, which avoids the use of often toxic and expensive metal catalysts, is a particularly promising area. For example, organocatalytic reactions like the aza-Michael addition have been successfully used to synthesize complex molecules and could be applied to derivatives of this compound. Furthermore, the use of solvated transition-metal cations as catalysts could open up new reaction pathways, such as polymerization, oligomerization, or rearrangement of derivatives containing olefinic moieties. psu.edu

The following table summarizes potential catalytic transformations for derivatives of this compound:

Reaction TypeFunctional GroupPotential Catalyst TypeDesired Outcome
Selective OxidationPrimary AlcoholOrganocatalyst, Transition MetalAldehyde, Carboxylic Acid
C-N Cross-CouplingBoc-Amine (after deprotection)Palladium, CopperArylated or Alkylated Amines
Asymmetric HydrogenationDerivatives with C=C bondsChiral Metal ComplexesEnantiomerically pure products
EtherificationPrimary AlcoholAcid or Base CatalysisFunctionalized Ethers

Future investigations will likely involve high-throughput screening of catalysts to identify new and efficient transformations, leading to a broader range of accessible derivatives for various applications.

Expansion of Synthetic Applications in Drug Discovery and Chemical Biology

This compound and its analogs are valuable intermediates in the synthesis of more complex molecules, particularly for the pharmaceutical industry. cymitquimica.com The cyclohexane (B81311) scaffold is a common motif in many biologically active compounds, and the presence of both amino and hydroxyl functionalities allows for the introduction of diverse pharmacophores.

Future research will undoubtedly continue to leverage this building block for the synthesis of novel therapeutic agents. The ability to create stereochemically complex structures from this intermediate makes it particularly useful for generating libraries of compounds for drug screening. Its application is anticipated in the development of new drugs targeting a wide range of diseases. For instance, amino alcohol structures are key components in various inhibitors, such as those for proteases and kinases, which are important targets in cancer and inflammatory diseases.

In the field of chemical biology, derivatives of this compound can be used to create molecular probes to study biological processes. The functional groups allow for the attachment of fluorescent tags, affinity labels, or other reporter groups. These probes can help in understanding protein-ligand interactions and elucidating biological pathways. The Boc protecting group is particularly advantageous as it is stable under many physiological conditions but can be removed under mild acidic conditions to unmask the amine for further functionalization within a biological context.

The versatility of Boc-protected amino acids in peptide synthesis suggests that this compound could be incorporated into peptidomimetics to create more stable and potent therapeutic peptides.

Computational Chemistry Approaches for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and process development, offering the potential to reduce the time and cost associated with laboratory work. beilstein-journals.org For a molecule like this compound, computational methods can be applied in several key areas of future research.

One major application is in the prediction of reaction outcomes and the design of optimal synthetic routes. Algorithms can now predict the most likely products of a chemical reaction by identifying potential electron sources and sinks in the reactant molecules. nih.gov Machine learning models, trained on large databases of chemical reactions, can forecast the success of a planned synthesis, saving valuable experimental time. nih.gov These tools can be used to refine the sustainable synthetic routes discussed in section 6.1 by predicting the most effective green catalysts and reaction conditions.

In the context of drug discovery, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design novel derivatives of this compound with high affinity for specific biological targets. beilstein-journals.org By creating a virtual library of potential drug candidates based on this scaffold and simulating their interaction with protein targets, researchers can prioritize the synthesis of the most promising compounds. beilstein-journals.org Homology modeling can be employed when the 3D structure of the target protein is unknown, further expanding the applicability of these in silico methods. beilstein-journals.org

Future research will likely see a tighter integration of computational prediction and experimental work. For example, computational models could guide the exploration of novel catalytic transformations (section 6.2) by predicting which catalysts are most likely to be effective for a desired transformation of the this compound scaffold.

Q & A

Q. What are the optimal conditions for introducing the Boc protecting group to cyclohexylmethanol derivatives, and how can the reaction efficiency be monitored?

The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM. Reaction progress can be monitored via TLC or HPLC, tracking the disappearance of the starting amine and the emergence of the Boc-protected product. Characterization via 1^1H NMR should show a singlet at ~1.4 ppm for the tert-butyl group .

Q. How can the purity and structural integrity of 1-Boc-amino-cyclohexylmethanol be validated after synthesis?

Purity can be assessed using HPLC with UV detection (λ ~254 nm) and compared against a reference standard. Structural confirmation requires 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, the Boc group’s carbonyl peak appears at ~155 ppm in 13^{13}C NMR, while the cyclohexane ring protons exhibit distinct splitting patterns in 1^1H NMR .

Q. What safety precautions are critical when handling this compound in the laboratory?

Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste containing Boc-protected intermediates should be segregated and disposed of via licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence the reactivity of this compound in nucleophilic substitution reactions?

The Boc group’s tert-butyl moiety creates steric hindrance, reducing reaction rates in SN2 mechanisms. Comparative studies using smaller protecting groups (e.g., Fmoc) show faster kinetics but lower selectivity. Kinetic data (e.g., rate constants derived via GC-MS) and computational modeling (DFT) can quantify steric effects .

Q. What strategies mitigate racemization during Boc deprotection of this compound in chiral syntheses?

Acidic deprotection (e.g., TFA in DCM) at low temperatures (0–5°C) minimizes racemization. Chiral HPLC or polarimetry can assess enantiomeric excess (ee) post-deprotection. Alternatively, enzymatic methods (e.g., lipases) under neutral conditions preserve stereochemistry but require longer reaction times .

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds, and what analytical challenges arise?

The hydroxyl and Boc-protected amine groups enable cyclization reactions (e.g., Mitsunobu for ethers or Ullmann coupling for aryl amines). Side reactions like over-oxidation or Boc cleavage must be monitored via LC-MS. X-ray crystallography or NOESY NMR can resolve regioisomerism in complex products .

Q. What are the limitations of using this compound in catalytic asymmetric hydrogenation, and how can they be addressed?

The Boc group’s electron-withdrawing nature reduces substrate affinity for chiral catalysts (e.g., BINAP-Ru complexes). Screening additives (e.g., Lewis acids like ZnCl₂) or switching to bulkier catalysts (e.g., Josiphos ligands) improves enantioselectivity. In-situ IR spectroscopy tracks hydrogen uptake and reaction completion .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under basic conditions. How can researchers resolve these discrepancies?

Stability studies under varying pH (7–12) and temperatures (25–60°C) with LC-MS monitoring reveal decomposition pathways (e.g., β-elimination). Control experiments using deuterated solvents (D2OD_2O) and isotopic labeling (e.g., 15^{15}N-Boc) clarify mechanistic details. Cross-referencing with analogous compounds (e.g., Boc-protected benzyl alcohols) identifies structural vulnerabilities .

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